molecular formula C7H6ClIO B1601900 1-Chloro-2-iodo-4-methoxybenzene CAS No. 2401-25-4

1-Chloro-2-iodo-4-methoxybenzene

Cat. No.: B1601900
CAS No.: 2401-25-4
M. Wt: 268.48 g/mol
InChI Key: CKEGHWVVAIEDPU-UHFFFAOYSA-N
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Description

1-Chloro-2-iodo-4-methoxybenzene is an organic compound with the molecular formula C7H6ClIO. It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and methoxy groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-iodo-4-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1-chloro-4-methoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors, continuous flow systems, and automated purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-iodo-4-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-2-iodo-4-methoxybenzene is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-chloro-2-iodo-4-methoxybenzene in chemical reactions involves electrophilic aromatic substitution, where the electron-rich benzene ring reacts with electrophiles. The presence of chlorine and iodine atoms influences the reactivity and selectivity of the compound in various reactions. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic attack .

Comparison with Similar Compounds

  • 1-Chloro-4-iodo-2-methoxybenzene
  • 1-Chloro-2-iodo-4-methylbenzene
  • 1-Bromo-2-iodo-4-methoxybenzene

Uniqueness: 1-Chloro-2-iodo-4-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The combination of chlorine, iodine, and methoxy groups allows for versatile reactivity in synthetic applications, making it a valuable compound in organic chemistry .

Properties

IUPAC Name

1-chloro-2-iodo-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEGHWVVAIEDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572827
Record name 1-Chloro-2-iodo-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2401-25-4
Record name 1-Chloro-2-iodo-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2401-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-iodo-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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